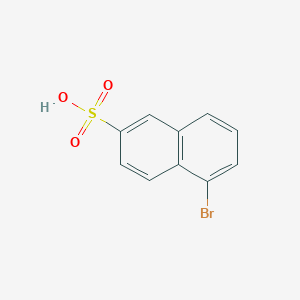

5-bromonaphthalene-2-sulfonic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromonaphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO3S/c11-10-3-1-2-7-6-8(15(12,13)14)4-5-9(7)10/h1-6H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRGAWQYHZLOGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432640 | |

| Record name | 5-bromonaphthalene-2-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179419-11-5 | |

| Record name | 5-Bromo-2-naphthalenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179419-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromonaphthalene-2-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of 5-bromonaphthalene-2-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Part 1: Core Physicochemical Profile

A foundational understanding of a compound's physical and chemical characteristics is essential for its effective application. This section outlines the key properties of 5-bromonaphthalene-2-sulfonic acid.

Molecular Identity and Structure

The structural and chemical identity of 5-bromonaphthalene-2-sulfonic acid is summarized below.

Figure 2: Synthetic pathway for the derivatization of the sulfonic acid group. This workflow highlights the conversion to a sulfonyl chloride and subsequent reactions to form sulfonamides and sulfonate esters.

The Bromine Atom: A Gateway to Complex Scaffolds

The bromine atom at the 5-position serves as a versatile handle for introducing molecular complexity through various cross-coupling reactions. This allows for the construction of carbon-carbon and carbon-heteroatom bonds, which is fundamental in drug discovery and materials science.

Field-Proven Application: Suzuki, Heck, and Sonogashira coupling reactions are routinely and effectively employed to modify the naphthalene core at the bromine position. These palladium-catalyzed reactions enable the introduction of a wide array of substituents, including aryl, vinyl, and alkynyl groups, thereby allowing for the fine-tuning of the molecule's electronic and steric properties.

Part 3: Synthesis and Purification Protocols

The synthesis of 5-bromonaphthalene-2-sulfonic acid is a critical process for its availability in research. A common synthetic route is the sulfonation of 1-bromonaphthalene.

Step-by-Step Synthesis via Sulfonation

Causality in Experimental Design: The regioselectivity of the sulfonation of 1-bromonaphthalene is highly dependent on the reaction conditions, particularly the temperature and the nature of the sulfonating agent. The formation of the 2-sulfonic acid isomer is favored under specific thermodynamic conditions.

Protocol:

-

Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The entire setup is placed in an ice-water bath to control the initial temperature.

-

Reagent Addition: 1-Bromonaphthalene is charged into the flask. Fuming sulfuric acid (oleum) is added dropwise from the dropping funnel, ensuring the temperature is maintained below 10 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and then heated to the desired temperature (typically in the range of 100-120 °C) to promote the formation of the thermodynamically favored product.

-

Work-up and Isolation: The reaction mixture is cooled and carefully poured onto crushed ice. The precipitated product is collected by vacuum filtration.

-

Purification: The crude product is purified by recrystallization from water or a suitable aqueous organic solvent mixture.

Self-Validating System: The purity and identity of the final product must be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined and compared with the literature value.

Part 4: Applications in Drug Development and Beyond

The unique structural features of 5-bromonaphthalene-2-sulfonic acid make it a valuable building block in several high-value applications.

Pharmaceutical Intermediates

The naphthalene scaffold is a common feature in many approved drugs. The ability to functionalize both the sulfonic acid and the bromine positions of 5-bromonaphthalene-2-sulfonic acid provides a powerful platform for the synthesis of novel pharmaceutical agents. Sulfonamides, in particular, are a well-established class of drugs with a broad spectrum of biological activities, including antibacterial and diuretic properties. [1]

Dyestuff and Pigment Synthesis

Naphthalenesulfonic acids are important intermediates in the production of azo dyes. [2][3]The sulfonic acid group enhances the water solubility of the dye, which is essential for textile dyeing processes. The bromine atom can be used to further modify the chromophore, allowing for the tuning of the dye's color and fastness properties.

Part 5: Safety and Handling

Hazard Identification: 5-Bromonaphthalene-2-sulfonic acid is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation. [4] Precautionary Measures:

-

Engineering Controls: Work should be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat. [4]* Handling: Avoid breathing dust. Wash hands thoroughly after handling. [4] Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

References

-

PubChem. 5-bromonaphthalene-2-sulfonic Acid. National Center for Biotechnology Information. [Link]

-

Everett, R., Hamilton, J., & Abelt, C. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Molbank, 2009(2), M602. [Link]

-

ChemWhat. 5-Bromonaphthalene-2-sulfonic acid CAS#: 179419-11-5. [Link]

-

Capital Resin Corporation. 5 Industrial Applications for Sulfonic Acid. (2023, May 5). [Link]

-

Emco Chemicals. BNSA, Naphthalene-2-sulfonic acid - CAS No 120-18-3, Manufacturers, Suppliers & Exporters. [Link]

-

Chongqing Chemdad Co., Ltd. Naphthalene-2-sulfonic acid. [Link]

Sources

5-bromonaphthalene-2-sulfonic acid CAS number and molecular structure

An In-depth Technical Guide to 5-Bromonaphthalene-2-sulfonic acid

Introduction

5-Bromonaphthalene-2-sulfonic acid is a substituted naphthalene derivative characterized by the presence of both a bromine atom and a sulfonic acid group attached to its aromatic core. This unique bifunctional structure makes it a valuable intermediate and building block in synthetic organic chemistry. The sulfonic acid moiety imparts increased water solubility and can act as a directing group in further electrophilic aromatic substitutions, while the bromine atom provides a reactive handle for a wide array of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and metallation.

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development. It provides detailed information on the compound's chemical identity, molecular structure, synthesis protocols, applications, and critical safety procedures, grounding all claims in authoritative scientific literature.

Section 1: Chemical Identity and Properties

5-Bromonaphthalene-2-sulfonic acid is identified by the CAS Registry Number 179419-11-5.[1][2][3][4] Its chemical structure and properties are fundamental to its application in scientific research and industrial synthesis.

Nomenclature and Identifiers:

-

Systematic IUPAC Name: 5-bromonaphthalene-2-sulfonic acid[4]

-

CAS Number: 179419-11-5[4]

-

Synonyms: 5-Bromo-2-naphthalenesulfonic acid[4]

Physicochemical Data: The key quantitative properties of 5-bromonaphthalene-2-sulfonic acid are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 287.13 g/mol | [1][4] |

| Canonical SMILES | C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C(=C1)Br | [4] |

| InChI Key | YHRGAWQYHZLOGE-UHFFFAOYSA-N | [4] |

| Appearance | Solid (form may vary) | Inferred |

| Solubility | Soluble in water and polar organic solvents | Inferred from sulfonic acid group |

Section 2: Molecular Structure and Visualization

The molecular architecture of 5-bromonaphthalene-2-sulfonic acid consists of a naphthalene bicyclic aromatic system. A bromine atom is substituted at the C5 position, and a sulfonic acid (-SO₃H) group is located at the C2 position. The relative positions of these functional groups dictate the molecule's reactivity and steric profile.

Sources

synthesis and purification of 5-bromonaphthalene-2-sulfonic acid

An In-depth Technical Guide to the Synthesis and Purification of 5-Bromonaphthalene-2-sulfonic Acid

Abstract

5-Bromonaphthalene-2-sulfonic acid is a key organosulfur compound utilized as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialized dyes. Its molecular architecture, featuring both a reactive bromine atom and a hydrophilic sulfonic acid group, allows for a wide range of subsequent chemical modifications. This guide provides a comprehensive, field-proven methodology for the regioselective synthesis and rigorous purification of 5-bromonaphthalene-2-sulfonic acid. We will delve into the mechanistic rationale behind the chosen synthetic route, present detailed, step-by-step experimental protocols, and outline robust analytical techniques for quality control, ensuring researchers and development professionals can achieve high purity and yield.

Strategic Approach to Synthesis: Regiochemical Control

The synthesis of disubstituted naphthalenes presents a significant challenge in controlling the precise position of the functional groups. A naive approach involving the direct sulfonation of 1-bromonaphthalene would likely result in a mixture of isomers, primarily 4-bromonaphthalene-1-sulfonic acid, due to the directing effects of the bromine atom.

Therefore, a more strategic and regioselective pathway is employed, beginning with naphthalene-2-sulfonic acid. The sulfonic acid group is a deactivating, meta-directing group in benzene chemistry. However, in the naphthalene ring system, it deactivates the ring to which it is attached and directs incoming electrophiles to the electron-rich alpha positions (C5 and C8) of the adjacent ring. This electronic preference allows for the controlled introduction of a bromine atom, leading predominantly to a mixture of 5-bromonaphthalene-2-sulfonic acid and 8-bromonaphthalene-2-sulfonic acid. The subsequent purification steps are designed to effectively isolate the desired 5-bromo isomer.

Synthesis Workflow

The overall synthetic strategy involves the electrophilic bromination of commercially available naphthalene-2-sulfonic acid.

Caption: Workflow for the synthesis of crude 5-bromonaphthalene-2-sulfonic acid.

Experimental Protocol: Synthesis

This protocol details the bromination of naphthalene-2-sulfonic acid. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Naphthalene-2-sulfonic acid | C₁₀H₈O₃S | 208.23 | 20.8 g (0.1 mol) | Ensure it is dry. |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 150 mL | Solvent |

| Bromine (Br₂) | Br₂ | 159.81 | 16.0 g (0.1 mol) | Highly toxic and corrosive. Handle with extreme care. |

| Sodium Bisulfite | NaHSO₃ | 104.06 | As needed | For quenching excess bromine. |

| Ice | H₂O | 18.02 | ~500 g | For precipitation. |

Step-by-Step Synthesis Procedure

-

Reactor Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add naphthalene-2-sulfonic acid (20.8 g, 0.1 mol).

-

Dissolution: Add glacial acetic acid (150 mL) to the flask. Stir the mixture at room temperature until the sulfonic acid is fully dissolved.

-

Bromine Addition: Carefully charge the dropping funnel with bromine (16.0 g, 0.1 mol). Add the bromine dropwise to the stirred solution over a period of 30-45 minutes. The reaction is exothermic; maintain the internal temperature below 40°C using a water bath if necessary.

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching and Precipitation: Once the reaction is complete, slowly and carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. This will cause the crude product to precipitate.

-

Work-up: If the aqueous solution retains a strong orange/brown color from unreacted bromine, add a saturated aqueous solution of sodium bisulfite dropwise until the color dissipates.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual acetic acid and inorganic salts.

-

Drying: Dry the crude product under vacuum at 60°C to a constant weight. The resulting solid is a mixture of 5-bromonaphthalene-2-sulfonic acid and 8-bromonaphthalene-2-sulfonic acid.

Purification via Fractional Crystallization of Sodium Salts

The structural similarity of the 5-bromo and 8-bromo isomers makes their direct separation challenging. A highly effective method for purification relies on the differential solubility of their corresponding sodium salts. This process, known as fractional crystallization or "salting out," is a cornerstone technique for purifying sulfonic acids.[1][2]

Purification Workflow

Caption: Purification workflow for isolating 5-bromonaphthalene-2-sulfonic acid.

Reagents and Materials

| Reagent/Material | Molecular Formula | Quantity | Notes |

| Crude Sulfonic Acid | C₁₀H₇BrO₃S | From synthesis step | Mixture of isomers. |

| Sodium Hydroxide (1M) | NaOH | As needed (~100 mL) | For neutralization. |

| Sodium Chloride (NaCl) | NaCl | ~30 g per 100 mL H₂O | For creating a saturated brine solution. |

| Deionized Water | H₂O | ~500 mL | |

| Hydrochloric Acid (conc.) | HCl | As needed (Optional) | To regenerate the free sulfonic acid. |

Step-by-Step Purification Procedure

-

Neutralization: Transfer the crude, dried sulfonic acid to a beaker. Add deionized water (~200 mL) and stir to form a slurry. Slowly add 1M sodium hydroxide solution while monitoring the pH with a pH meter or indicator paper. Continue adding base until the pH is neutral (pH ~7.0). This converts the sulfonic acids to their more water-soluble sodium salts.

-

Salting Out: Gently heat the solution to 80-90°C to ensure all salts are dissolved. Prepare a saturated sodium chloride solution by dissolving NaCl in hot water. Add this hot brine to the dissolved sulfonate salt solution. The sodium salt of naphthalene-2-sulfonic acid and its derivatives are less soluble in a brine solution than in pure water.[2][3]

-

First Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath for 1-2 hours. The sodium salt of the 5-bromo isomer, being generally less soluble than the 8-bromo isomer under these conditions, will preferentially crystallize.

-

Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold, saturated NaCl solution to remove the mother liquor containing the more soluble 8-bromo isomer.

-

Recrystallization for High Purity: For achieving high purity (>98%), a second recrystallization is recommended. Redissolve the collected crystals in a minimum amount of hot deionized water (or hot brine for lower solubility), and repeat the slow cooling and filtration process.

-

Drying: Dry the purified sodium 5-bromonaphthalene-2-sulfonate crystals in a vacuum oven at 80°C.

-

(Optional) Conversion to Free Acid: If the free sulfonic acid is required, dissolve the purified sodium salt in deionized water and acidify by adding concentrated hydrochloric acid until the pH is <1. The free sulfonic acid will precipitate and can be collected by filtration, washed with cold water, and dried.

Analytical Characterization and Quality Control

To validate the identity and purity of the final product, a combination of analytical techniques should be employed.

| Technique | Purpose | Expected Observations |

| High-Performance Liquid Chromatography (HPLC) | To determine purity and quantify isomeric impurities. | A major peak corresponding to the 5-bromo isomer, with minimal peaks for the 8-bromo isomer and other impurities. |

| ¹H NMR Spectroscopy | To confirm the chemical structure and substitution pattern. | A distinct set of aromatic proton signals consistent with the 5-bromo-2-sulfonic acid structure. |

| ¹³C NMR Spectroscopy | To further confirm the carbon skeleton and substitution. | The expected number of carbon signals with chemical shifts corresponding to the structure. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify key functional groups. | Characteristic absorption bands for S=O stretching (~1200-1150 cm⁻¹ and ~1050-1000 cm⁻¹), O-H, and C-Br bonds. |

| Melting Point Analysis | To assess purity. | A sharp, well-defined melting point range. Broad ranges typically indicate the presence of impurities. |

References

- Vertex AI Search. (2026).

-

National Center for Biotechnology Information. (n.d.). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. PMC - NIH. [Link]

-

PubChem. (n.d.). 5-bromonaphthalene-2-sulfonic Acid. [Link]

-

MDPI. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. [Link]

-

Sciencemadness.org. (2009). The synthesis of 1 and 2-naphthols from Napththalene. [Link]

-

ResearchGate. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. [Link]

- Google Patents. (n.d.).

Sources

5-bromonaphthalene-2-sulfonic acid solubility in organic solvents

An In-depth Technical Guide to the Solubility of 5-bromonaphthalene-2-sulfonic acid in Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of 5-bromonaphthalene-2-sulfonic acid in organic solvents. Addressed to researchers, scientists, and professionals in drug development, this document delves into the molecular structure of the compound and its implications for solubility. It offers a theoretical framework for predicting solubility in various solvent classes and presents a detailed, step-by-step experimental protocol for accurate solubility determination using the isothermal shake-flask method. Furthermore, this guide discusses key analytical techniques for concentration measurement and explores the factors influencing the solubility of this compound.

Introduction: The Scientific Imperative for Understanding Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and manufacturing processes.[1] For a compound like 5-bromonaphthalene-2-sulfonic acid, which possesses a unique combination of a bulky aromatic ring, a polar sulfonic acid group, and a halogen substituent, understanding its behavior in various organic solvents is paramount for its application in organic synthesis and pharmaceutical sciences.[2] This guide serves as a practical resource for scientists, providing both a theoretical foundation and actionable protocols to navigate the challenges associated with the solubility of this complex molecule.

Molecular Structure and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. 5-bromonaphthalene-2-sulfonic acid (C₁₀H₇BrO₃S) has a molecular weight of approximately 287.13 g/mol .[3][4] Its structure is characterized by three key features that govern its interaction with solvents:

-

The Naphthalene Ring System: This large, nonpolar aromatic structure contributes to the molecule's hydrophobicity and favors interactions with nonpolar or moderately polar solvents through van der Waals forces.

-

The Sulfonic Acid Group (-SO₃H): As a strongly acidic and highly polar functional group, it is capable of forming strong hydrogen bonds and dipole-dipole interactions.[2] This group dominates the molecule's polar characteristics and is the primary driver for its solubility in polar solvents.

-

The Bromine Atom: The presence of this halogen atom increases the molecule's molecular weight and polarizability, potentially influencing its solubility in halogenated solvents.

A summary of its computed properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrO₃S | [3] |

| Molecular Weight | 287.13 g/mol | [3] |

| XLogP3 | 1.3 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Polar Surface Area | 62.8 Ų | [3] |

Theoretical Framework for Predicting Solubility

Polar Protic Solvents (e.g., Methanol, Ethanol)

These solvents are capable of both donating and accepting hydrogen bonds. The sulfonic acid group of 5-bromonaphthalene-2-sulfonic acid is expected to interact favorably with these solvents, leading to good solubility. A related compound, naphthalene-2-sulfonic acid, is known to be soluble in alcohol.[5]

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone)

These solvents can accept hydrogen bonds but do not donate them. The strong dipole of the sulfonic acid group will interact favorably with the dipoles of these solvents. Dimethyl sulfoxide (DMSO) is often a good solvent for compounds with low aqueous solubility.[1]

Nonpolar Solvents (e.g., Hexane, Toluene)

Due to the high polarity of the sulfonic acid group, 5-bromonaphthalene-2-sulfonic acid is expected to have very low solubility in nonpolar solvents. The energy required to break the strong intermolecular hydrogen bonds of the sulfonic acid would not be compensated by the weak van der Waals interactions with these solvents.[6]

Halogenated Solvents (e.g., Dichloromethane, Chloroform)

The presence of the bromine atom might suggest some affinity for halogenated solvents. However, the dominant influence of the highly polar sulfonic acid group will likely result in limited solubility in these less polar solvents.

Experimental Determination of Solubility: A Validated Protocol

The isothermal shake-flask method is considered the gold standard for determining equilibrium solubility due to its accuracy and reproducibility.[7] The following protocol provides a detailed methodology for determining the solubility of 5-bromonaphthalene-2-sulfonic acid.

Experimental Workflow

The overall workflow for solubility determination is depicted below.

Caption: Isothermal Shake-Flask Solubility Workflow.

Step-by-Step Methodology

Materials and Equipment:

-

5-bromonaphthalene-2-sulfonic acid (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 5-bromonaphthalene-2-sulfonic acid to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to sediment.

-

To ensure complete removal of solid particles, which can interfere with the analysis, either centrifuge the samples or filter the supernatant using a chemically compatible syringe filter.[7]

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of 5-bromonaphthalene-2-sulfonic acid in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectroscopy.[8]

-

-

Calculation:

-

Calculate the solubility by taking into account the dilution factor. The results can be expressed in units such as mg/mL or mol/L.

-

Analytical Techniques for Concentration Measurement

Accurate quantification of the dissolved solute is critical for reliable solubility data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for the analysis of sulfonic acids.[8] A reverse-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile or methanol and water with an acidic modifier) can be used to separate the analyte from any impurities. Detection is typically performed using a UV detector at a wavelength where the naphthalene ring system shows strong absorbance.

UV-Vis Spectroscopy

For a less complex matrix, UV-Vis spectroscopy can be a straightforward method for concentration determination. A calibration curve of absorbance versus concentration should be prepared using standard solutions of 5-bromonaphthalene-2-sulfonic acid in the solvent of interest.

Factors Influencing Solubility

Several factors can significantly impact the measured solubility of 5-bromonaphthalene-2-sulfonic acid.[9][10]

-

Temperature: The dissolution of most solids is an endothermic process, meaning that solubility tends to increase with temperature.[10]

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility for this compound.

-

pH of the Medium (for aqueous-organic mixtures): The sulfonic acid group is highly acidic. In solutions with a pH above its pKa, it will be deprotonated to the sulfonate anion, which is generally more soluble in polar solvents.[10]

-

Crystalline Form: The presence of different polymorphs can lead to variations in solubility.[1] It is important to characterize the solid form of the starting material.

Conclusion

This technical guide has provided a comprehensive analysis of the solubility of 5-bromonaphthalene-2-sulfonic acid in organic solvents. By understanding its molecular properties, researchers can make informed predictions about its solubility behavior. The detailed experimental protocol presented here offers a robust framework for obtaining accurate and reproducible solubility data, which is essential for the effective use of this compound in research and development.

References

-

PubChem. 5-bromonaphthalene-2-sulfonic Acid. National Center for Biotechnology Information. [Link]

-

Journal of Pharmaceutical Sciences. Summary of solubility measurement protocols of each company before harmonization. [Link]

-

ChemWhat. 5-Bromonaphthalene-2-sulfonic acid CAS#: 179419-11-5. [Link]

-

SIELC Technologies. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. [Link]

-

SlideShare. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]

-

ACS Sustainable Chemistry & Engineering. Sulfonic acid group determination in lignosulfonates by headspace gas chromatography. [Link]

-

PubMed. Determination of sulfonic acids and alkylsulfates by ion chromatography in water. [Link]

-

Ascendia Pharma. 4 Factors Affecting Solubility of Drugs. [Link]

-

Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]

-

PubChem. 5-Bromonaphthalene-2-carboxylic acid. [Link]

-

ResearchGate. Determination and correlation for solubility of aromatic acids in solvents. [Link]

-

USP-NF. <1236> Solubility Measurements. [Link]

-

Digital Commons @ NJIT. The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. [Link]

-

Grokipedia. Naphthalene-2-sulfonic acid. [Link]

-

Chemistry LibreTexts. Chapter 13.1: Factors Affecting Solubility. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 7-Bromonaphthalene-1-sulfonic acid (23116-37-2) for sale [vulcanchem.com]

- 3. 5-bromonaphthalene-2-sulfonic Acid | C10H7BrO3S | CID 9904006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. Naphthalene-2-sulfonic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column | SIELC Technologies [sielc.com]

- 9. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 10. ascendiacdmo.com [ascendiacdmo.com]

Spectroscopic Characterization of 5-Bromonaphthalene-2-sulfonic Acid: A Technical Guide

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 5-bromonaphthalene-2-sulfonic acid, a key intermediate in organic synthesis. Given the limited availability of direct experimental spectra for this specific compound in public databases, this document leverages established principles of spectroscopy and comparative data from structurally related analogs to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic profile of this and similar molecules.

Introduction and Molecular Structure

5-Bromonaphthalene-2-sulfonic acid is an aromatic organic compound with the molecular formula C₁₀H₇BrO₃S and a molecular weight of approximately 287.13 g/mol .[1] Its structure consists of a naphthalene core substituted with a bromine atom at the 5-position and a sulfonic acid group at the 2-position. This substitution pattern influences the electronic environment of the entire molecule, which in turn dictates its characteristic spectroscopic signatures.

The strategic placement of the bromo and sulfonic acid groups makes this compound a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and specialized dyes. The sulfonic acid group, for instance, can be used as a protecting or activating group in reactions like the Sandmeyer reaction, facilitating the synthesis of specific isomers that would otherwise be difficult to obtain.[2][3]

Caption: Molecular structure of 5-bromonaphthalene-2-sulfonic acid.

Synthesis and Experimental Context

A plausible synthetic route to 5-bromonaphthalene-2-sulfonic acid could involve the direct sulfonation of 1-bromonaphthalene. However, controlling the regioselectivity of this reaction to favor the 2-sulfonic acid isomer would be a critical challenge. Alternatively, a multi-step synthesis starting from a pre-functionalized naphthalene derivative might be employed to achieve the desired substitution pattern.

General Experimental Workflow for Spectroscopic Analysis:

Caption: A generalized workflow for the spectroscopic analysis of a synthesized chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Although experimental NMR data for 5-bromonaphthalene-2-sulfonic acid is not available, we can predict the chemical shifts and coupling constants based on the analysis of similar compounds, such as 5-bromo-2-hydroxynaphthalene-1-sulfonic acid.[2]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 5-bromonaphthalene-2-sulfonic acid is expected to show six distinct signals in the aromatic region, corresponding to the six protons on the naphthalene ring system. The sulfonic acid proton is expected to be a broad singlet at a significantly downfield chemical shift, though its observation can be solvent-dependent.

| Predicted Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1 | 8.2 - 8.4 | d | J = 8.5 - 9.0 |

| H-3 | 7.8 - 8.0 | d | J = 8.5 - 9.0 |

| H-4 | 7.6 - 7.8 | t | J = 7.5 - 8.0 |

| H-6 | 7.9 - 8.1 | d | J = 7.5 - 8.0 |

| H-7 | 7.3 - 7.5 | t | J = 7.5 - 8.0 |

| H-8 | 8.4 - 8.6 | d | J = 7.5 - 8.0 |

| SO₃H | 10.0 - 12.0 | br s | - |

Rationale for Predictions:

-

The protons on the naphthalene ring will appear in the aromatic region (7.0 - 9.0 ppm).

-

The electron-withdrawing effects of the sulfonic acid and bromine substituents will cause a general downfield shift of the aromatic protons compared to unsubstituted naphthalene.

-

The predicted coupling constants are based on typical ortho, meta, and para couplings in naphthalene systems.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show ten signals for the ten carbon atoms of the naphthalene ring. The chemical shifts will be influenced by the positions of the bromine and sulfonic acid groups.

| Predicted Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 125 - 128 |

| C-2 | 140 - 145 |

| C-3 | 122 - 125 |

| C-4 | 128 - 131 |

| C-4a | 130 - 133 |

| C-5 | 118 - 122 |

| C-6 | 129 - 132 |

| C-7 | 126 - 129 |

| C-8 | 127 - 130 |

| C-8a | 133 - 136 |

Rationale for Predictions:

-

The carbon atoms directly attached to the electron-withdrawing sulfonic acid (C-2) and bromine (C-5) groups are expected to be significantly deshielded and appear at downfield chemical shifts.

-

The other carbon signals are predicted based on the expected electronic effects of the substituents and comparison with data for similar bromonaphthalene derivatives.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-bromonaphthalene-2-sulfonic acid in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Data Analysis: Integrate the ¹H NMR signals and determine the chemical shifts, multiplicities, and coupling constants. Assign the signals in both ¹H and ¹³C spectra to the corresponding nuclei in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-bromonaphthalene-2-sulfonic acid is expected to show characteristic absorption bands for the sulfonic acid group and the substituted naphthalene ring.

| Predicted Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H stretch (sulfonic acid) | 3200 - 2500 | Broad, Strong |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| S=O asymmetric stretch | 1250 - 1160 | Strong |

| S=O symmetric stretch | 1080 - 1010 | Strong |

| S-O stretch | 700 - 610 | Medium |

| C=C aromatic stretch | 1600 - 1450 | Medium to Weak |

| C-Br stretch | 700 - 500 | Medium |

Rationale for Predictions:

-

The broad O-H stretching band is a hallmark of the sulfonic acid group, arising from strong hydrogen bonding.

-

The strong absorptions for the S=O and S-O stretching vibrations are characteristic of the sulfonate group.[4][5]

-

The aromatic C-H and C=C stretching vibrations confirm the presence of the naphthalene ring.

-

The C-Br stretching frequency is expected in the fingerprint region.

Experimental Protocol for IR Spectroscopy (ATR Method):

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid 5-bromonaphthalene-2-sulfonic acid sample onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal and collect the IR spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): m/z ≈ 286 and 288 (due to the presence of bromine isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

-

Major Fragmentation Pathways:

-

Loss of SO₃ (80 Da) to give a fragment at m/z ≈ 206 and 208.

-

Loss of the sulfonic acid group (•SO₃H, 81 Da) to give a fragment at m/z ≈ 205 and 207.

-

Loss of Br (79/81 Da) from the molecular ion or subsequent fragments.

-

Further fragmentation of the naphthalene ring structure.

-

Caption: Predicted major fragmentation pathways for 5-bromonaphthalene-2-sulfonic acid in mass spectrometry.

Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile/water).

-

Infusion: Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. High-resolution mass spectrometry (HRMS) can be used for accurate mass determination.

-

Tandem MS (MS/MS): To confirm fragmentation pathways, perform MS/MS experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

-

Data Analysis: Determine the m/z values of the molecular ion and major fragment ions. Propose fragmentation mechanisms consistent with the observed data.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 5-bromonaphthalene-2-sulfonic acid. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, we have established a reliable set of expected spectral characteristics. This information is crucial for the identification and characterization of this important synthetic intermediate, and the outlined experimental protocols provide a practical framework for its analysis in a laboratory setting. It is important to note that these are predicted data, and experimental verification is essential for definitive structural confirmation.

References

- BenchChem. (2025). Application Notes and Protocols: Infrared Spectroscopy of the Sulfonic Acid Group in 3,5-Dimethylbenzenesulfonic Acid.

- Varghese, B., et al. (Year not specified). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry.

-

MDPI. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9904006, 5-bromonaphthalene-2-sulfonic Acid. Retrieved from [Link].

-

National Institutes of Health. (n.d.). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Retrieved from [Link].

Sources

- 1. 5-bromonaphthalene-2-sulfonic Acid | C10H7BrO3S | CID 9904006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. asianpubs.org [asianpubs.org]

The Strategic Utility of 5-Bromonaphthalene-2-Sulfonic Acid in Modern Organic Synthesis

Abstract

This technical guide provides an in-depth exploration of 5-bromonaphthalene-2-sulfonic acid, a versatile and highly valuable, yet often overlooked, building block in the field of organic synthesis. From the perspective of a Senior Application Scientist, this document will move beyond a simple recitation of properties to provide actionable insights into its practical applications. We will dissect its role as a strategic protecting and activating group in the regioselective synthesis of complex naphthalene derivatives, its utility as a precursor to novel pharmaceutical scaffolds and functional materials, and its emerging potential in other areas of chemical science. This guide is intended for researchers, chemists, and professionals in drug development and materials science who seek to leverage the unique reactivity of this compound to solve complex synthetic challenges.

Introduction: Unveiling the Potential of a Niche Building Block

The Naphthalene Scaffold in Medicinal Chemistry and Materials Science

The naphthalene ring system, a bicyclic aromatic hydrocarbon, is a privileged scaffold in the design of bioactive molecules and functional materials. Its rigid, planar structure and extended π-system impart unique photophysical and pharmacological properties. In medicinal chemistry, naphthalene-containing compounds exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. In materials science, naphthalene derivatives are utilized in the development of organic light-emitting diodes (OLEDs), polymers with high thermal stability, and fluorescent probes.

Introducing 5-Bromonaphthalene-2-sulfonic Acid: Physicochemical Properties and Structural Features

5-Bromonaphthalene-2-sulfonic acid is a bifunctional naphthalene derivative featuring a bromine atom at the C5 position and a sulfonic acid group at the C2 position. This specific substitution pattern offers a unique combination of reactivity. The sulfonic acid group is a strong electron-withdrawing group, influencing the electronic properties of the naphthalene ring, and it can also serve as a leaving group or a handle for further functionalization. The bromine atom provides a site for a variety of cross-coupling reactions, enabling the introduction of diverse substituents.

Table 1: Physicochemical Properties of 5-Bromonaphthalene-2-sulfonic Acid [1]

| Property | Value |

| Molecular Formula | C₁₀H₇BrO₃S |

| Molecular Weight | 287.13 g/mol |

| CAS Number | 179419-11-5 |

| Appearance | Off-white to light yellow solid (typical) |

| Solubility | Soluble in polar organic solvents |

Scope of the Guide: A Senior Application Scientist's Perspective on Practical Applications

This guide will provide a comprehensive overview of the synthetic utility of 5-bromonaphthalene-2-sulfonic acid. We will delve into established protocols, explore potential applications based on the reactivity of analogous compounds, and offer insights into the practical considerations for its use in a laboratory and process development setting. The focus will be on providing a clear understanding of the "why" behind the "how," enabling researchers to confidently incorporate this versatile building block into their synthetic strategies.

Core Application: A Protecting and Activating Group in Multi-step Synthesis

The Challenge: Regioselective Synthesis of Substituted Naphthalenes

The synthesis of polysubstituted naphthalenes with a defined regiochemistry can be a significant challenge due to the complex interplay of directing effects of the substituents on the bicyclic ring system. Direct electrophilic substitution on a substituted naphthalene can often lead to a mixture of isomers, necessitating tedious purification steps and resulting in low yields of the desired product.

The Sulfonic Acid Advantage: A Case Study in the Synthesis of 5-Bromo-2-naphthol

A prime example of the strategic use of a sulfonic acid group is in the synthesis of 5-bromo-2-naphthol from 5-amino-2-naphthol.[2][3] In this multi-step synthesis, a sulfonic acid group is temporarily introduced to act as both a protecting and an activating group, facilitating a key Sandmeyer reaction.

The introduction of the sulfonic acid group at the C1 position of 5-amino-2-naphthol serves a dual purpose. Firstly, it blocks the highly reactive C1 position, preventing unwanted side reactions during the subsequent diazotization and Sandmeyer reaction. Secondly, the strongly electron-withdrawing nature of the sulfonic acid group deactivates the naphthalene ring, making the diazonium salt intermediate a better electron acceptor. This facilitates the electron transfer from the copper(I) catalyst in the Sandmeyer reaction, leading to a higher yield of the desired bromo-substituted product.[3]

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group into a variety of functionalities via a diazonium salt. The use of the sulfonic acid group in the synthesis of 5-bromo-2-naphthol significantly improves the efficiency and selectivity of this classic transformation.[2][3]

Detailed Experimental Protocol: Synthesis of 5-Bromo-2-naphthol via a Sulfonated Intermediate[2][3]

This protocol is adapted from the work of T. R. Kelly and co-workers and demonstrates the practical application of a naphthalene sulfonic acid intermediate.

-

Procedure: In a round-bottom flask, 5-amino-2-naphthol (1.0 eq) is treated with concentrated sulfuric acid (approx. 4.0 eq). The mixture is stirred until it solidifies. The solid is then triturated with water and filtered to yield 5-amino-2-hydroxynaphthalene-1-sulfonic acid.

-

Scientist's Note: The use of a slight excess of sulfuric acid ensures complete sulfonation. The precipitation of the product drives the reaction to completion. This step is a classic example of an electrophilic aromatic substitution reaction.

-

Procedure: The 5-amino-2-hydroxynaphthalene-1-sulfonic acid (1.0 eq) is diazotized using sodium nitrite in an acidic medium at 0-5 °C. The resulting diazonium salt is then added to a solution of copper(I) bromide. The crude 5-bromo-2-hydroxynaphthalene-1-sulfonic acid is isolated by salting out with sodium chloride.

-

Scientist's Note: Maintaining a low temperature during diazotization is critical to prevent the decomposition of the diazonium salt. The sulfonic acid group enhances the stability and reactivity of the diazonium intermediate in the subsequent Sandmeyer reaction.

-

Procedure: The crude 5-bromo-2-hydroxynaphthalene-1-sulfonic acid is heated in dilute sulfuric acid. The sulfonic acid group is readily cleaved, and the desired 5-bromo-2-naphthol is obtained after extraction and purification.

-

Scientist's Note: The desulfonation is a reversible electrophilic aromatic substitution reaction. The ease of removal of the sulfonic acid group under relatively mild conditions is a key advantage of this strategy.

Process Flow Diagram

Sources

The Strategic Role of Bromonaphthalene Sulfonic Acids as Research Intermediates: A Technical Guide

For researchers, scientists, and professionals in drug development, the efficient and regioselective synthesis of polysubstituted naphthalene scaffolds is a persistent challenge. These aromatic systems are privileged structures in medicinal chemistry and materials science.[1] This guide delves into the nuanced yet critical role of 5-bromonaphthalene-2-sulfonic acid, and its related isomers, as research intermediates. We will move beyond a simple cataloging of reactions to explain the underlying chemical principles that make these molecules powerful tools in multi-step synthesis. The primary focus will be a detailed examination of the transient use of a sulfonic acid group as both a protecting and activating moiety in the synthesis of 5-bromo-2-naphthol, a versatile building block for more complex molecular architectures.

The Synthetic Challenge: Regioselectivity in Naphthalene Systems

The naphthalene core, with its two fused benzene rings, presents a unique challenge in electrophilic substitution. The α-positions (1, 4, 5, 8) are kinetically favored and more reactive than the β-positions (2, 3, 6, 7).[2] This inherent reactivity profile often leads to mixtures of isomers, complicating purification and reducing yields. For instance, the direct synthesis of 5-bromo-2-naphthol is problematic. The hydroxyl group at the 2-position is highly activating, and attempts to introduce a bromine atom via a Sandmeyer reaction on 5-amino-2-naphthol often fail due to competing side reactions.[3][4] This is precisely the type of problem where the introduction of a temporary functional group, such as sulfonic acid, provides an elegant solution.

The Sulfonic Acid Group: A Multi-Faceted Synthetic Tool

The strategic introduction of a sulfonic acid (-SO₃H) group onto the naphthalene ring is a prime example of leveraging a functional group for multiple purposes within a synthetic sequence. In the context of preparing 5-bromo-2-naphthol from 5-amino-2-naphthol, the sulfonic acid acts as a "master controller" of reactivity and solubility.[3][4]

Key Functions of the Sulfonic Acid Intermediate:

-

Protecting Group: By installing a sulfonic acid group at the 1-position, it physically blocks this highly reactive site from unwanted side reactions, such as azo coupling, which is a common reaction for 2-naphthols.[3][4]

-

Activating Group for the Sandmeyer Reaction: The electron-withdrawing nature of the sulfonate group enhances the electrophilicity of the diazonium salt intermediate. This facilitates the crucial electron transfer step from the copper(I) catalyst in the Sandmeyer reaction, leading to a higher yield of the desired bromide.[3][4]

-

Enhanced Purification: The intermediate, 5-amino-2-hydroxynaphthalene-1-sulfonic acid, exists as an insoluble zwitterion. This property is exploited for a simple and efficient purification step, as the zwitterion precipitates from the reaction mixture and can be easily isolated by filtration.[3][4]

-

Aqueous Reaction Conditions: The presence of the sulfonic acid group allows the entire reaction sequence to be performed in aqueous media, avoiding the need for organic solvents and simplifying the workup.[3]

-

Facile Removal: Crucially, the sulfonic acid group can be readily removed in a subsequent desulfonation step under relatively mild acidic conditions to yield the final product.[3][4]

A Case Study: The Synthesis of 5-Bromo-2-Naphthol

The three-step synthesis of 5-bromo-2-naphthol from 5-amino-2-naphthol is a textbook example of the strategic use of a sulfonic acid intermediate. The overall workflow is depicted below.

Caption: Workflow for the synthesis of 5-bromo-2-naphthol.

Detailed Experimental Protocols

The following protocols are adapted from the work of Vermette et al. and represent a robust method for the gram-scale synthesis of 5-bromo-2-naphthol.[3]

Step 1: Sulfonation of 5-Amino-2-naphthol

-

Objective: To introduce a sulfonic acid group at the 1-position of 5-amino-2-naphthol.

-

Procedure:

-

Grind 5-amino-2-naphthol (1.0 eq) to a fine powder.

-

In a round-bottom flask under a nitrogen atmosphere, heat the powder to 55°C.

-

Add concentrated sulfuric acid (~3.7 eq) in one portion and mix rapidly.

-

Continue stirring until the mixture becomes too viscous to stir.

-

Remove the heat and allow the reaction to stand overnight. The mixture will solidify.

-

Take up the solid in water and collect the precipitate by suction filtration.

-

Wash the solid with acetone and air-dry to yield 5-amino-2-hydroxynaphthalene-1-sulfonic acid as a white solid.

-

Step 2: Sandmeyer Reaction

-

Objective: To convert the amino group of the sulfonic acid intermediate into a bromo group.

-

Procedure:

-

Dissolve 5-amino-2-hydroxynaphthalene-1-sulfonic acid (1.0 eq), sodium hydroxide (~1.03 eq), and sodium nitrite (~1.0 eq) in water.

-

In a separate flask, prepare a solution of sulfuric acid in water.

-

Add the first solution dropwise to the sulfuric acid solution, maintaining an internal temperature below 5°C. A yellow diazonium precipitate will form.

-

Collect the precipitate by suction filtration and wash with ice-water.

-

Transfer the moist filter cake to a mixture of CuBr (~1.0 eq), CuBr₂ (~1.0 eq), and HBr in water.

-

Warm the mixture to 70°C for 1 hour.

-

Filter the hot mixture by gravity.

-

Saturate the filtrate with NaCl and stir overnight to precipitate the crude 5-bromo-2-hydroxynaphthalene-1-sulfonic acid.

-

Step 3: Desulfonation

-

Objective: To remove the sulfonic acid protecting group.

-

Procedure:

-

Mix the crude 5-bromo-2-hydroxynaphthalene-1-sulfonic acid with 20% aqueous H₂SO₄.

-

Heat the slurry to reflux for 20 minutes.

-

After cooling, extract the mixture with diethyl ether.

-

Combine the ether layers, wash with water, dry over Na₂SO₄, and concentrate in vacuo.

-

The resulting residue can be purified by vacuum sublimation to yield 5-bromo-2-naphthol as a white solid.

-

Physicochemical Data

| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| 5-Bromonaphthalene-2-sulfonic acid | C₁₀H₇BrO₃S | 287.13 | 179419-11-5 |

| 5-Bromo-2-naphthol | C₁₀H₇BrO | 223.07 | 10485-23-1 |

Data sourced from PubChem.[5]

Beyond the Intermediate: The Synthetic Utility of 5-Bromo-2-Naphthol

The importance of 5-bromonaphthalene-2-sulfonic acid as an intermediate is intrinsically linked to the synthetic value of its product, 5-bromo-2-naphthol. This molecule is a versatile building block, offering two distinct reactive sites for further functionalization: the hydroxyl group and the bromo-substituted aromatic ring.

Caption: Synthetic pathways from 5-bromo-2-naphthol.

The bromo group is particularly valuable as it serves as a handle for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, alkyl, and amino groups.[6] For example, the 5-bromonaphthylmethylamine core is a key pharmacophore in the design of potent and selective inhibitors of Poly(ADP-ribose) polymerase (PARP), which are important in cancer therapy.[6] Similarly, naphthalene derivatives are widely used in the development of fluorescent probes for biological imaging due to their favorable photophysical properties.[7]

Conclusion

While 5-bromonaphthalene-2-sulfonic acid may not be a widely isolated or commercially available research intermediate, its transient generation in situ exemplifies a powerful synthetic strategy. The use of a sulfonic acid group as a multifunctional protecting, activating, and purifying agent provides an elegant and efficient solution to the challenge of regioselective synthesis in the naphthalene system. The successful synthesis of 5-bromo-2-naphthol via this intermediate unlocks access to a versatile building block for the construction of complex and biologically relevant molecules. This technical guide underscores the importance of understanding the causality behind experimental choices, where the temporary introduction of a functional group can dramatically improve the outcome of a synthetic sequence.

References

-

Vermette, M.; MacKenzie, L. E.; Williams, J.; Anthes, J.; Schafmeister, C. Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Molbank2009 , M602. [Link]

-

PubChem. 5-bromonaphthalene-2-sulfonic Acid. National Center for Biotechnology Information. [Link]

-

Singh, S. K.; et al. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry2019 , 161, 206-231. [Link]

-

Chemistry LibreTexts. 22.8: Substitution Reactions of Polynuclear Aromatic Hydrocarbons. Chemistry LibreTexts. [Link]

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 5-bromonaphthalene-2-sulfonic Acid | C10H7BrO3S | CID 9904006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

safety and handling precautions for 5-bromonaphthalene-2-sulfonic acid

An In-depth Technical Guide to the Safe Handling of 5-Bromonaphthalene-2-Sulfonic Acid

Authored by: Gemini, Senior Application Scientist

Introduction

5-Bromonaphthalene-2-sulfonic acid (CAS No. 179419-11-5) is an organosulfur compound that serves as a valuable intermediate in various fields of organic synthesis, including the development of novel dyes, catalysts, and pharmaceutical agents.[1][2][3] Its molecular structure, featuring both a sulfonic acid group and a bromine atom on a naphthalene core, imparts unique reactivity and solubility characteristics.[1][4] As with many substituted aromatic sulfonic acids, its acidic and potentially reactive nature necessitates a thorough understanding of its hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel and the integrity of research.

This guide provides a comprehensive overview of the . It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols grounded in established safety principles for analogous chemical structures.

Hazard Identification and Classification

While specific toxicological data for 5-bromonaphthalene-2-sulfonic acid is not extensively documented, a robust hazard assessment can be constructed by examining the known risks associated with aromatic sulfonic acids and similarly substituted naphthalenes.[1][5][6] The primary hazards are associated with its acidic nature and its form as a solid, which may produce dust.

Based on data from analogous compounds, the following GHS hazard classifications are anticipated:[5]

-

Skin Irritation (Category 2): Causes skin irritation.[5]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[5]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[5]

Contact with sulfonic acids can lead to irritation and even chemical burns on the skin.[1] Inhalation of dust can irritate the sinuses, throat, and lungs, leading to coughing and respiratory discomfort.[1]

Personal Protective Equipment (PPE) and Exposure Controls

A multi-layered approach to personal protection is critical to mitigate the risks of exposure. The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.[7]

| Protection Type | Specification | Rationale and Best Practices |

| Eye/Face Protection | ANSI Z87.1-compliant safety goggles or a full-face shield.[8] | Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against dust and potential splashes.[9] A face shield should be worn over goggles during procedures with a high risk of splashing, such as when handling bulk quantities or working with solutions.[7][8] |

| Skin & Body Protection | Chemical-resistant gloves (Nitrile or Neoprene), flame-retardant lab coat, closed-toe shoes.[7] | Gloves must be inspected for integrity before each use.[5] Nitrile gloves offer good resistance to a range of chemicals and are suitable for handling solids.[8] A lab coat should be kept fully buttoned. |

| Respiratory Protection | NIOSH-approved N95 respirator or higher.[8] | A respirator is necessary when engineering controls (i.e., a chemical fume hood) are not available or when handling the powder in a way that generates significant dust. All respirator use must be in accordance with a formal respiratory protection program, including fit-testing.[8] |

Engineering Controls: All work with 5-bromonaphthalene-2-sulfonic acid powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations low.[10] An eyewash station and safety shower must be immediately accessible.[10]

Handling and Storage Protocols

Adherence to proper handling and storage procedures is fundamental to preventing accidents and maintaining the chemical's stability.

3.1 Safe Handling:

-

Avoid all direct contact with the substance. Do not get it in eyes, on skin, or on clothing.[6][10]

-

Wash hands and face thoroughly after handling the material.[5][10]

-

Use only in a chemical fume hood.[6]

-

Ensure containers are securely closed when not in use.

3.2 Storage Conditions:

-

Store in a tightly closed, properly labeled container.[5][10]

-

Store away from incompatible materials, such as strong bases and oxidizing agents.[6][12]

-

The substance may be hygroscopic; protect from moisture.[5]

First Aid and Emergency Response

Immediate and appropriate first aid is crucial in the event of an exposure.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention from an ophthalmologist.[5][10] |

| Skin Contact | Take off immediately all contaminated clothing.[5] Flush skin with plenty of soap and water for at least 15 minutes.[5] If skin irritation occurs, seek medical advice.[5] |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[5] If breathing is difficult or if the person feels unwell, call a poison center or doctor.[5] |

| Ingestion | Do NOT induce vomiting.[12] Immediately wash out the mouth with water and then make the victim drink water (two glasses at most).[5] Consult a physician immediately.[5] |

Accidental Release and Spill Management

A systematic approach is required to manage spills safely, preventing secondary contamination and exposure.

5.1 Spill Response Protocol:

-

Evacuate: Immediately evacuate unnecessary personnel from the spill area.[12]

-

Ventilate: Increase ventilation to the area.

-

Assess: Wearing full PPE, assess the extent of the spill.

-

Contain: For larger spills, dike the area with non-combustible absorbent materials like sand, earth, or vermiculite to prevent spreading.[12]

-

Clean-up: Carefully sweep up the solid material, avoiding the generation of dust, and place it into a suitable, covered, and clearly labeled container for hazardous waste disposal.[10][12]

-

Decontaminate: Wash the spill site thoroughly once the material has been removed.[10]

-

Dispose: Dispose of contaminated materials and absorbents as hazardous waste through your institution's Environmental Health and Safety (EHS) office.[5][14]

Caption: Workflow for the safe response to a chemical spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[12][13]

-

Specific Hazards: In a fire, hazardous decomposition products may be formed, including carbon oxides (CO, CO2) and toxic sulfur oxides.[6][13]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[12][13]

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrO₃S | PubChem[4] |

| Molecular Weight | 287.13 g/mol | PubChem[4] |

| CAS Number | 179419-11-5 | ChemicalBook[2] |

| Appearance | Solid (Form may vary) | General |

| Solubility | Aromatic sulfonic acids are often used to increase water solubility.[1] | General Principle |

Stability and Reactivity

-

Reactivity: Generally stable under recommended storage conditions.

-

Chemical Stability: Stable.

-

Conditions to Avoid: Heat, flames, sparks, and moisture.[12]

-

Incompatible Materials: Avoid contact with strong bases and strong oxidizing agents.[6][12]

-

Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of sulfur oxides, carbon monoxide, and carbon dioxide.[6][13]

Experimental Protocol: Safe Weighing and Transfer of Solid

This protocol outlines the essential safety steps for accurately weighing and transferring 5-bromonaphthalene-2-sulfonic acid for use in a synthetic reaction. This procedure is designed as a self-validating system to minimize exposure.

Objective: To safely transfer approximately 2.87 g (10 mmol) of the solid reagent into a reaction vessel.

Materials:

-

5-Bromonaphthalene-2-sulfonic acid

-

Analytical balance

-

Spatula

-

Anti-static weigh boat

-

Reaction vessel (e.g., round-bottom flask)

-

Wash bottle with appropriate solvent

-

Required PPE (See Section 2.0)

Procedure:

-

Preparation: Before handling the chemical, ensure you are wearing all required PPE (goggles, lab coat, gloves). Confirm that the chemical fume hood is operational and the sash is at the appropriate height.

-

Staging: Place all necessary equipment (balance, spatula, weigh boat, reaction vessel) inside the fume hood. This prevents the need to move the open container outside the controlled environment.

-

Taring: Place the weigh boat on the analytical balance and press the "tare" or "zero" button.

-

Dispensing: Open the reagent container. Using a clean spatula, carefully transfer the solid from the reagent bottle to the weigh boat. Dispense slowly to avoid creating airborne dust. If dust is observed, pause and allow it to settle.

-

Weighing: Continue adding reagent until the balance reads the target weight (2.87 g). Do not attempt to return excess reagent to the primary container to avoid contamination.

-

Transfer: Carefully pick up the weigh boat and transfer the solid into the reaction vessel.

-

Rinsing: Use a small amount of the reaction solvent to rinse any residual powder from the weigh boat into the reaction vessel, ensuring a complete and quantitative transfer.

-

Cleanup: Immediately and securely close the primary reagent container. Dispose of the used weigh boat and any contaminated wipes in the designated solid hazardous waste container.

-

Finalization: Clean the spatula and the balance surface within the fume hood. Wash hands thoroughly after the procedure is complete.

Disposal Considerations

Chemical waste must be managed in a way that ensures safety and environmental protection.

-

Waste Classification: This material should be treated as hazardous waste.

-

Disposal Method: Dispose of the substance and its container through a licensed and approved waste disposal plant.[5][14] Do not allow the material to enter drains or waterways.[14][15]

-

Contaminated Packaging: Contaminated containers should be handled in the same manner as the chemical itself and disposed of accordingly.[15] Consult your institution's EHS department for specific guidelines.[14]

References

-

Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid. [Link]

-

PubChem. 5-bromonaphthalene-2-sulfonic Acid (CID 9904006). National Center for Biotechnology Information. [Link]

-

Showa Kako Corporation. Material Safety Data Sheet: 2-Diazo-1-naphthol-5-sulfonic acid sodium salt. [Link]

-

ALPHACHEM Limited. (2017, March 16). Sulfonic Acid Safety Data Sheet. [Link]

-

ChemWhat. 5-Bromonaphthalene-2-sulfonic acid CAS#: 179419-11-5. [Link]

-

North Carolina Department of Health and Human Services. (2019, December 17). Occupational Safety Resources on Sulfuric Acid. [Link]

-

G.C. Quimica. (2018, June 17). Safety Data Sheet: Sulphonic Acid, 90%. [Link]

-

Chemos GmbH & Co. KG. (2020, December 1). Safety Data Sheet: Sulfonic acids, petroleum, sodium salts. [Link]

-

LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?[Link]

-

PubChem. 5-Bromonaphthalene-2-carboxylic acid (CID 14960646). National Center for Biotechnology Information. [Link]

-

Unicompart. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]

-

Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example. [Link]

-

Hanson, P., et al. (2005). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Molecules, 10(9), 1145-1150. [Link]

-

Chemos GmbH & Co. KG. Safety Data Sheet: Sodium naphthalene-2-sulphonate. [Link]

Sources

- 1. capitalresin.com [capitalresin.com]

- 2. 5-Bromonaphthalene-2-sulfonic acid | 179419-11-5 [chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. 5-bromonaphthalene-2-sulfonic Acid | C10H7BrO3S | CID 9904006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. PPE For Chemical Handling With Example [industrialsafetytips.in]

- 8. leelinework.com [leelinework.com]

- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]

- 10. showakako.co.jp [showakako.co.jp]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. alphachem.ca [alphachem.ca]

- 13. assets.ctfassets.net [assets.ctfassets.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chemos.de [chemos.de]

An In-depth Technical Guide to 5-Bromonaphthalene-2-Sulfonic Acid: From Historical Synthesis to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of a Disubstituted Naphthalene Derivative

5-Bromonaphthalene-2-sulfonic acid (C₁₀H₇BrO₃S) is an aromatic organic compound characterized by a naphthalene core substituted with a bromine atom at the 5-position and a sulfonic acid group at the 2-position.[1] The strategic placement of these two functional groups—an electron-withdrawing sulfonic acid group and a halogen—imparts unique reactivity to the molecule, making it a valuable precursor in the synthesis of complex organic structures. Its utility is particularly pronounced in the creation of dyes and as an intermediate in the development of pharmaceutical compounds where precise substitution patterns on the naphthalene ring are required.

Historical Context and Plausible Discovery

The history of 5-bromonaphthalene-2-sulfonic acid is intertwined with the intensive investigation of naphthalene and its derivatives that began in the latter half of the 19th century. The rise of synthetic dye manufacturing, pioneered by companies such as BASF (Badische Anilin- & Soda-Fabrik), created a significant demand for a wide array of substituted naphthalene compounds. While a specific "discovery" paper for 5-bromonaphthalene-2-sulfonic acid is not prominent in historical records, its synthesis would have been a logical extension of the well-established electrophilic substitution reactions of naphthalene.

Two primary synthetic pathways were likely employed for its initial preparation:

-

Sulfonation of 2-Bromonaphthalene: The direct sulfonation of 2-bromonaphthalene would have been a straightforward approach for chemists of the era.

-

Bromination of Naphthalene-2-Sulfonic Acid: Alternatively, the bromination of the readily available naphthalene-2-sulfonic acid would have been another viable route.[2]

The specific isomer, 5-bromo-2-sulfonic acid, would have been one of several products, necessitating purification techniques common at the time, such as fractional crystallization of its salts.

Synthetic Methodologies: From Historical Precedent to Modern Protocols

The synthesis of 5-bromonaphthalene-2-sulfonic acid and its derivatives has evolved from classical electrophilic aromatic substitution to more refined and regioselective methods.

Plausible Historical Synthetic Pathways

Based on the chemical knowledge of the late 19th and early 20th centuries, the synthesis of 5-bromonaphthalene-2-sulfonic acid would have likely followed one of two main routes, as illustrated below.

-

5-Amino-2-naphthol is ground to a fine powder and heated to 55°C. [3][4]2. Sulfuric acid is added, and the mixture is stirred until it solidifies. [3][4]3. The solid is worked up with water and acetone to yield 5-amino-2-hydroxynaphthalene-1-sulfonic acid. [3][4] Step 2: Sandmeyer Reaction

-

The sulfonic acid derivative is diazotized using sodium nitrite and sulfuric acid at a low temperature. [3]2. The resulting diazonium salt is then reacted with a mixture of cuprous bromide (CuBr), cupric bromide (CuBr₂), and hydrobromic acid (HBr) at an elevated temperature. [4]3. The product, 5-bromo-2-hydroxynaphthalene-1-sulfonic acid, is isolated by salting out with sodium chloride. [3][4] This modern protocol demonstrates the sophisticated use of the sulfonic acid group to control regioselectivity and facilitate subsequent reactions.

Physicochemical Properties

A summary of the key physicochemical properties of 5-bromonaphthalene-2-sulfonic acid is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrO₃S | [1] |

| Molecular Weight | 287.13 g/mol | [1] |

| CAS Number | 179419-11-5 | [1][6] |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in water | |

| IUPAC Name | 5-bromonaphthalene-2-sulfonic acid | [1] |

Applications in Research and Industry

5-Bromonaphthalene-2-sulfonic acid and its derivatives are valuable intermediates in several areas of chemical synthesis.

Synthesis of Dyes